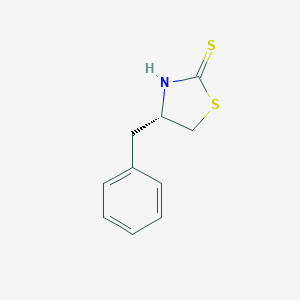

(S)-4-Benzylthiazolidine-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-benzyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDUGQISGRPGAW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466513 | |

| Record name | (S)-4-Benzylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171877-39-7 | |

| Record name | (S)-4-Benzylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of (S)-4-Benzylthiazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Benzylthiazolidine-2-thione is a chiral auxiliary agent widely utilized in asymmetric synthesis to achieve high levels of stereocontrol. Its robust structure and predictable stereochemical outcomes make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications.

Core Chemical and Physical Properties

(S)-4-Benzylthiazolidine-2-thione is a white to off-white solid.[1] A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NS₂[2] |

| Molar Mass | 209.33 g/mol [3] |

| Melting Point | 93-94 °C[1] |

| Boiling Point | 328.4±25.0 °C (Predicted)[1] |

| Density | 1.27±0.1 g/cm³ (Predicted)[1] |

| Appearance | Off-white solid[1] |

| Solubility | Soluble in chloroform. |

| Optical Activity | [α]20/D -122±5°, c = 1% in chloroform[3] |

| pKa | 13.01±0.40 (Predicted)[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (S)-4-Benzylthiazolidine-2-thione.

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 8.36 (br s, 1H), 7.32 (m, 2H), 7.26 (m, 1H), 7.18 (m, 2H), 4.46 (dd, J = 7.5, 15.0 Hz, 1H), 3.50 (dt, J = 7.9, 11.5 Hz, 1H), 3.25 (dt, J = 7.2, 11.5 Hz, 1H), 3.04 (m, 1H), 2.93 (m, 1H)[1] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 200.5, 135.7, 129.0, 128.9, 127.2, 65.1, 39.7, 37.8[1] |

| Infrared (FTIR, thin film) | νmax (cm⁻¹): 3154, 1602, 1495, 1437, 1327, 1297, 1279, 1233, 1204, 1040, 1008, 957, 743[1] |

| Mass Spectrometry (HR-ESI-MS) | m/z: [M]+ Calculated for C₁₀H₁₁NS₂: 209.0333, Found: 209.0342[1] |

Role in Asymmetric Synthesis: A Workflow

(S)-4-Benzylthiazolidine-2-thione serves as a cornerstone in asymmetric synthesis, particularly in aldol reactions. The general workflow involves three main stages: acylation of the chiral auxiliary, diastereoselective enolate formation and subsequent reaction, and finally, the cleavage of the auxiliary to yield the chiral product.

References

An In-depth Technical Guide to (S)-4-Benzylthiazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-4-Benzylthiazolidine-2-thione, a pivotal chiral auxiliary in modern asymmetric synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and illustrates key workflows for its use in stereoselective reactions.

Core Compound Identification

(S)-4-Benzylthiazolidine-2-thione is a highly effective chiral auxiliary utilized to induce stereoselectivity in a variety of chemical transformations, most notably in asymmetric aldol additions.[1][2] Its rigid thiazolidinethione scaffold and the stereodirecting benzyl group allow for predictable and high-yielding enantioselective or diastereoselective outcomes.[1]

| Identifier | Value | Reference |

| CAS Number | 171877-39-7 | [3] |

| Molecular Formula | C₁₀H₁₁NS₂ | [3] |

| Molecular Weight | 209.33 g/mol | [3] |

| IUPAC Name | (4S)-4-benzyl-1,3-thiazolidine-2-thione | [3] |

| SMILES | S=C1N--INVALID-LINK--Cc2ccccc2 | [2] |

| InChI | 1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | [2] |

Physicochemical and Spectroscopic Data

The following table summarizes the key physical, chemical, and spectroscopic properties of (S)-4-Benzylthiazolidine-2-thione.

| Property | Value | Reference |

| Appearance | Off-white solid | |

| Melting Point | 93-94 °C | |

| Boiling Point | 328.4 ± 25.0 °C (Predicted) | |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | |

| Optical Activity | [α]20/D -122±5°, c = 1% in chloroform | [2] |

| Optical Purity | Enantiomeric ratio: ≥99:1 (LC) | [2] |

| Assay | ≥95.0% (GC) | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of (S)-4-Benzylthiazolidine-2-thione and its subsequent application in a representative asymmetric aldol reaction are provided below.

Protocol 1: Synthesis of (S)-4-Benzylthiazolidine-2-thione

This protocol outlines a general procedure for the synthesis of the title compound from L-phenylalanine, which is a common starting material for this chiral auxiliary.

Materials:

-

L-phenylalanine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Preparation of the corresponding oxazolidinethione: Synthesize the precursor oxazolidinethione from L-phenylalanine according to established literature procedures.

-

Ring transformation: Dissolve the crude oxazolidinethione in carbon disulfide.

-

Add a 1N aqueous solution of potassium hydroxide to the mixture.

-

Heat the reaction mixture to 100 °C and stir vigorously for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Perform a liquid-liquid extraction with dichloromethane (3x).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent.

-

Initial Purification: Pass the filtrate through a silica gel plug, eluting with a 1:1 mixture of hexane/ethyl acetate.

-

Final Purification: Concentrate the collected filtrate by rotary evaporation. Purify the crude product by flash chromatography using a gradient elution from hexane to 1:1 hexane/ethyl acetate to yield pure (S)-4-Benzylthiazolidine-2-thione.

Protocol 2: Asymmetric Aldol Addition using (S)-4-Benzylthiazolidine-2-thione

This protocol describes a typical asymmetric aldol reaction employing an N-acyl derivative of (S)-4-Benzylthiazolidine-2-thione, utilizing a titanium enolate for stereocontrol.

Materials:

-

(S)-4-Benzylthiazolidine-2-thione

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Acylating agent (e.g., propionyl chloride)

-

Base (e.g., triethylamine or N,N-diisopropylethylamine (DIPEA))

-

Titanium tetrachloride (TiCl₄)

-

Aldehyde (e.g., isobutyraldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-Acylation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve (S)-4-Benzylthiazolidine-2-thione in anhydrous dichloromethane. Cool the solution to 0 °C.

-

Add the base (e.g., triethylamine) followed by the dropwise addition of the acylating agent (e.g., propionyl chloride).

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up the reaction by washing with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the N-acyl derivative by flash chromatography.

-

Aldol Reaction: Dissolve the purified N-acyl thiazolidinethione in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.

-

Add titanium tetrachloride (1.1 equivalents) dropwise to the solution.

-

Add DIPEA (1.2 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to facilitate the formation of the titanium enolate.

-

Cool the reaction mixture back down to -78 °C.

-

Add the aldehyde (1.5 equivalents) dropwise.

-

Stir the reaction at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the resulting aldol adduct by flash chromatography to obtain the desired stereoisomer.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.

Caption: Synthesis workflow for (S)-4-Benzylthiazolidine-2-thione.

References

The Advent of N-Acyl Thiazolidinethiones: A Cornerstone of Asymmetric Synthesis

A comprehensive overview of the discovery, history, and foundational applications of N-acyl thiazolidinethiones as powerful chiral auxiliaries in stereoselective synthesis, providing researchers and drug development professionals with a detailed understanding of their origins and utility.

Introduction

The quest for enantiomerically pure compounds has been a driving force in organic synthesis for decades, particularly in the realms of pharmaceutical and natural product chemistry. The development of chiral auxiliaries—molecular fragments that temporarily impart their chirality to a prochiral substrate to direct a stereoselective transformation—has been a cornerstone of this endeavor. Among the various classes of chiral auxiliaries, N-acyl thiazolidinethiones have emerged as a robust and versatile tool, particularly for the stereocontrolled formation of carbon-carbon bonds. This technical guide delves into the discovery and history of these remarkable compounds, providing a detailed account of their synthesis, early applications, and the mechanistic principles that govern their stereochemical control.

The Pioneering Work of Nagao and Fujita

The introduction of N-acyl thiazolidinethiones as effective chiral auxiliaries is credited to the seminal work of Professor Yoshimitsu Nagao and his collaborator Eiichi Fujita in the early 1980s. Their research established these sulfur-containing heterocycles as highly efficient templates for a range of asymmetric transformations, most notably aldol reactions and alkylations.

Prior to their work, the field of asymmetric synthesis was burgeoning, with auxiliaries like Evans' oxazolidinones gaining significant attention. The innovation of Nagao and Fujita was to replace the oxygen atom at the 2-position of the oxazolidinone ring with a sulfur atom, creating the thiazolidinethione core. This seemingly subtle change had profound implications for the reactivity and stereoselectivity of the N-acylated derivatives.

One of the earliest and most impactful applications of these new chiral auxiliaries was in the diastereoselective aldol reaction. A key publication by Nagao, Fujita, and their colleagues in the early 1980s detailed the high levels of stereocontrol achievable with N-acyl thiazolidinethiones derived from amino acids.

Synthesis of Chiral 1,3-Thiazolidine-2-thiones

The foundational chiral auxiliaries are readily prepared from enantiomerically pure β-amino alcohols, which are themselves often derived from the reduction of α-amino acids. The original procedure developed by Nagao and Fujita involves the reaction of a β-amino alcohol with carbon disulfide in the presence of a base.[1]

Experimental Protocol: Synthesis of (S)-4-Isopropyl-1,3-thiazolidine-2-thione[1]

A solution of L-valinol (1.0 eq) in ethanol is treated with an aqueous solution of potassium hydroxide (1.1 eq). To this solution, carbon disulfide (1.5 eq) is added, and the mixture is heated at reflux for several hours. After cooling, the reaction mixture is acidified, and the product is extracted with an organic solvent. Purification by chromatography or recrystallization affords the desired (S)-4-isopropyl-1,3-thiazolidine-2-thione in good yield.

| Starting Material | Product | Reagents | Yield (%) |

| L-Valinol | (S)-4-Isopropyl-1,3-thiazolidine-2-thione | 1. KOH, H₂O/EtOH; 2. CS₂ | ~85 |

| L-Phenylalaninol | (S)-4-Benzyl-1,3-thiazolidine-2-thione | 1. KOH, H₂O/EtOH; 2. CS₂ | ~80 |

N-Acylation of Thiazolidinethiones

The attachment of the acyl group to the nitrogen atom of the thiazolidinethione is a crucial step in preparing the active chiral auxiliary. This is typically achieved by deprotonation of the N-H bond with a strong base, followed by reaction with an acyl chloride or anhydride.

Experimental Protocol: N-Propionylation of (S)-4-Isopropyl-1,3-thiazolidine-2-thione

To a solution of (S)-4-isopropyl-1,3-thiazolidine-2-thione (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran at low temperature (-78 °C), a solution of n-butyllithium (1.05 eq) is added dropwise. After stirring for a short period, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature. Standard aqueous workup and purification yield the N-propionyl derivative.

| Thiazolidinethione | Acylating Agent | Product | Yield (%) |

| (S)-4-Isopropyl-1,3-thiazolidine-2-thione | Propionyl chloride | (S)-N-Propionyl-4-isopropyl-1,3-thiazolidine-2-thione | >90 |

| (S)-4-Benzyl-1,3-thiazolidine-2-thione | Acetyl chloride | (S)-N-Acetyl-4-benzyl-1,3-thiazolidine-2-thione | >90 |

Asymmetric Aldol Reactions: A Landmark Application

The true potential of N-acyl thiazolidinethiones was unveiled in their application to asymmetric aldol reactions. The enolates generated from these auxiliaries exhibit remarkable diastereoselectivity in their reactions with aldehydes, leading to the formation of β-hydroxy carbonyl compounds with a high degree of stereocontrol.

The stereochemical outcome is rationalized by the formation of a rigid, chelated transition state involving the metal cation (often boron or tin), the enolate oxygen, and the thiocarbonyl sulfur atom. The bulky substituent at the C4 position of the thiazolidinethione ring effectively shields one face of the enolate, directing the approach of the aldehyde from the less hindered face.

Caption: Proposed chelated transition state for the aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction

A solution of the N-acyl thiazolidinethione (1.0 eq) in a suitable solvent like dichloromethane is cooled to -78 °C. A Lewis acid, such as dibutylboron triflate (1.1 eq), and a tertiary amine base, like triethylamine (1.2 eq), are added to generate the boron enolate. The aldehyde (1.2 eq) is then added, and the reaction is stirred at low temperature until completion. Workup and purification provide the aldol adduct with high diastereoselectivity.

| N-Acyl Thiazolidinethione | Aldehyde | Product Diastereomeric Ratio (syn:anti) |

| (S)-N-Propionyl-4-isopropyl-1,3-thiazolidine-2-thione | Benzaldehyde | >98:2 |

| (S)-N-Propionyl-4-benzyl-1,3-thiazolidine-2-thione | Isobutyraldehyde | >97:3 |

Stereoselective Alkylation Reactions

Following their success in aldol reactions, N-acyl thiazolidinethiones were also shown to be excellent substrates for stereoselective alkylation. The enolates of these auxiliaries react with electrophiles such as alkyl halides to afford α-substituted products with high diastereoselectivity. The stereochemical outcome of the alkylation is also dictated by the steric hindrance provided by the C4 substituent of the auxiliary, which directs the approach of the electrophile.

Caption: General workflow for asymmetric alkylation.

Experimental Protocol: Asymmetric Alkylation

A solution of the N-acyl thiazolidinethione (1.0 eq) in anhydrous tetrahydrofuran is cooled to -78 °C. A solution of a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), is added to generate the lithium enolate. The alkyl halide (1.2 eq) is then added, and the reaction is stirred at low temperature. After quenching the reaction, the product is isolated and purified.

| N-Acyl Thiazolidinethione | Alkyl Halide | Product Diastereomeric Excess (%) |

| (S)-N-Propionyl-4-isopropyl-1,3-thiazolidine-2-thione | Benzyl bromide | >95 |

| (S)-N-Propionyl-4-benzyl-1,3-thiazolidine-2-thione | Methyl iodide | >96 |

Conclusion

The discovery and development of N-acyl thiazolidinethiones by Nagao, Fujita, and their contemporaries marked a significant advancement in the field of asymmetric synthesis. Their straightforward preparation, high stereodirecting ability, and the crystalline nature of their products made them invaluable tools for the construction of complex chiral molecules. The foundational work laid in the early 1980s has since been expanded upon by numerous research groups, and N-acyl thiazolidinethiones continue to be employed in a wide array of stereoselective transformations, solidifying their legacy as a cornerstone of modern organic synthesis. This guide provides a historical and technical foundation for researchers and professionals seeking to leverage the power of these versatile chiral auxiliaries in their own synthetic endeavors.

References

An In-Depth Technical Guide to the Chirality and Stereochemistry of (S)-4-Benzylthiazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S)-4-Benzylthiazolidine-2-thione, a pivotal chiral auxiliary in modern asymmetric synthesis. We will delve into its stereochemical properties, detailed synthesis, and its application in stereoselective reactions, particularly asymmetric aldol additions, which are fundamental in the development of complex pharmaceutical agents.

Core Concepts: Chirality and Stereochemistry

(S)-4-Benzylthiazolidine-2-thione is a chiral molecule valued for its ability to induce stereoselectivity in chemical transformations. Its efficacy stems from the fixed S configuration at the C4 position of the thiazolidine ring, which creates a chiral environment that directs the approach of reactants, leading to the preferential formation of one stereoisomer over others.

Key Physicochemical and Stereochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NS₂ | [1] |

| Molecular Weight | 209.33 g/mol | [1] |

| CAS Number | 171877-39-7 | [1] |

| Appearance | Yellowish solid | [2] |

| Optical Activity | [α]₂₀/D -122±5° (c = 1% in chloroform) | [1] |

| Optical Purity | Enantiomeric ratio: ≥99:1 (LC) | [1] |

| Configuration | S | [1] |

Synthesis of (S)-4-Benzylthiazolidine-2-thione

The synthesis of (S)-4-Benzylthiazolidine-2-thione is typically achieved from the readily available and optically pure amino acid, L-phenylalanine. The process involves two main steps: the reduction of the carboxylic acid to an amino alcohol, followed by cyclization with carbon disulfide.

Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol

This procedure is adapted from a standard method for the reduction of amino acids.[3]

-

In an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Slowly add L-phenylalanine to the suspension at a controlled rate to manage the exothermic reaction and hydrogen evolution.

-

After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and quench it by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

-

Filter the resulting white precipitate and wash it thoroughly with THF or diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude L-phenylalaninol.

-

Purify the crude product by vacuum distillation to obtain pure L-phenylalaninol.

Step 2: Cyclization to (S)-4-Benzylthiazolidine-2-thione

This protocol is adapted from a well-established procedure for the synthesis of similar thiazolidinethiones.[2]

-

In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve L-phenylalaninol in a mixture of ethanol and water.

-

Add carbon disulfide to the solution. Caution: Carbon disulfide is flammable and has a strong odor; handle it in a well-ventilated fume hood.

-

To this mixture, add a solution of potassium hydroxide in a 1:1 ethanol/water mixture dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for an extended period (typically 48-72 hours) under a nitrogen atmosphere. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, remove the volatile solvents via rotary evaporation.

-

Acidify the remaining aqueous solution with 0.5 M aqueous HCl.

-

Extract the product with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-4-Benzylthiazolidine-2-thione as a yellowish solid, which can be used in the next step without further purification.

Application in Asymmetric Aldol Reactions

(S)-4-Benzylthiazolidine-2-thione is most commonly used as a chiral auxiliary in asymmetric aldol reactions after its N-acylation. The acylated auxiliary is enolized, and the resulting enolate reacts with an aldehyde to form a β-hydroxy carbonyl compound with high diastereoselectivity.

Step 1: N-Acylation of the Chiral Auxiliary

-

Dissolve (S)-4-Benzylthiazolidine-2-thione in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere and cool to 0 °C.

-

Add triethylamine (Et₃N) dropwise and stir for 20 minutes.

-

Add the desired acyl chloride (e.g., propionyl chloride) dropwise and continue stirring at 0 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude N-acyl derivative by flash chromatography on silica gel.

Step 2: Diastereoselective Aldol Reaction

-

Dissolve the N-acyl-(S)-4-benzylthiazolidine-2-thione in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere and cool to the desired temperature (e.g., -78 °C or 0 °C).

-

Add titanium tetrachloride (TiCl₄) dropwise to the solution.

-

Slowly add a hindered amine base, such as N,N-diisopropylethylamine (DIPEA) or (-)-sparteine, dropwise.

-

Stir the mixture for 30 minutes to 1 hour to ensure complete formation of the titanium enolate.

-

Add the aldehyde dropwise.

-

Stir the reaction mixture for several hours, monitoring its progress by TLC.

-

Quench the reaction at low temperature with a saturated aqueous NH₄Cl solution.

-

Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy and purify by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved from the aldol adduct to yield the desired product (e.g., β-hydroxy acid, ester, or alcohol) and recover the auxiliary. Reductive cleavage is a common method.

-

Dissolve the aldol adduct in an appropriate anhydrous solvent (e.g., THF or DCM) under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Add a reducing agent such as diisobutylaluminum hydride (DIBAL-H) dropwise for direct reduction to the corresponding aldehyde.[1]

-

Stir the reaction at low temperature until completion.

-

Quench the reaction carefully with methanol, followed by an aqueous Rochelle's salt solution.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry, and concentrate to obtain the desired product. The chiral auxiliary can be recovered from the aqueous layer.

Controlling Stereoselectivity

The stereochemical outcome of the aldol reaction using N-acyl thiazolidinethiones can be tuned by carefully selecting the reaction conditions, particularly the Lewis acid and the base. The reaction is believed to proceed through a chelated or non-chelated transition state, leading to different diastereomeric products, often referred to as "Evans syn" and "non-Evans syn" adducts.

Influence of Reaction Conditions on Diastereoselectivity:

| Entry | Aldehyde (RCHO) | Base (equiv.) | Lewis Acid (equiv.) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | DIPEA (1.5) | TiCl₄ (1.5) | 97:3 | 86 |

| 2 | 2,4-Dimethoxybenzaldehyde | DIPEA (1.5) | TiCl₄ (1.5) | 97:3 | 84 |

| 3 | 2,4-Dichlorobenzaldehyde | DIPEA (1.5) | TiCl₄ (1.5) | 85:15 | 75 |

| 4 | 2-Chlorobenzaldehyde | DIPEA (1.5) | TiCl₄ (1.5) | 73:27 | 77 |

| 5 | Benzaldehyde | (-)-Sparteine (2.0) | TiCl₄ (1.0) | 97:3 ("Evans syn") | High |

| 6 | Benzaldehyde | (-)-Sparteine (1.0) | TiCl₄ (1.0) | 3:97 ("non-Evans syn") | High |

Data for entries 1-4 are for the related N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one. Data for entries 5-6 illustrate the principle of stereocontrol with thiazolidinethiones.

The use of a bidentate chelating Lewis acid like TiCl₄ with a hindered amine base typically favors a Zimmerman-Traxler-type chair-like transition state. The stereochemistry is dictated by the bulky benzyl group on the auxiliary, which directs the aldehyde to attack from the less hindered face of the enolate. The stoichiometry of the base can influence the nature of the transition state, allowing for selective access to different diastereomers.

Conclusion

(S)-4-Benzylthiazolidine-2-thione is a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its straightforward preparation from L-phenylalanine and the high degree of stereocontrol it offers in reactions such as aldol additions make it an invaluable tool for the synthesis of enantiomerically pure compounds. The ability to tune the stereochemical outcome by modifying reaction conditions further enhances its utility in the fields of drug discovery and natural product synthesis. This guide provides the fundamental knowledge and practical protocols for researchers to effectively utilize this powerful synthetic tool.

References

(S)-4-Benzylthiazolidine-2-thione: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for (S)-4-Benzylthiazolidine-2-thione, a chiral auxiliary compound frequently utilized in asymmetric synthesis. Adherence to the following protocols is crucial for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of (S)-4-Benzylthiazolidine-2-thione is fundamental to its safe handling. The following table summarizes key data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NS₂ | [1] |

| Molecular Weight | 209.33 g/mol | [1] |

| Appearance | Off-white solid | ChemicalBook |

| Melting Point | 93-94 °C | ChemicalBook |

| Boiling Point (Predicted) | 328.4 ± 25.0 °C | ChemicalBook |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | ChemicalBook |

| Optical Activity | [α]20/D -122±5°, c = 1% in chloroform | [1] |

| CAS Number | 171877-39-7 | [1] |

Hazard Identification and Safety Precautions

(S)-4-Benzylthiazolidine-2-thione is a hazardous substance that requires careful handling. The following table outlines its classification according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, along with corresponding precautionary measures.

| Hazard Class | GHS Hazard Statement | GHS Precautionary Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | P264, P270, P301+P310, P321, P330, P405, P501 |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | P280, P302+P352, P312, P322, P361, P363, P405, P501 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling (S)-4-Benzylthiazolidine-2-thione to minimize exposure.

Experimental Protocols: Safe Handling and Storage

The following protocols are designed to ensure the safe handling and storage of (S)-4-Benzylthiazolidine-2-thione in a laboratory setting.

General Handling

-

Engineering Controls: All work with (S)-4-Benzylthiazolidine-2-thione should be conducted in a well-ventilated chemical fume hood.

-

Avoidance of Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Spill Response: In case of a spill, evacuate the area and follow the spill response protocol outlined in Section 5.

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Incompatible Materials: Keep away from strong oxidizing agents.

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Disposal Procedures

Proper disposal of (S)-4-Benzylthiazolidine-2-thione and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

-

Waste Segregation: Segregate waste containing (S)-4-Benzylthiazolidine-2-thione from other laboratory waste.

-

Containerization: Place all contaminated solid and liquid waste into a clearly labeled, sealed, and appropriate hazardous waste container.

-

Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and qualified hazardous waste management company. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In the event of an emergency involving (S)-4-Benzylthiazolidine-2-thione, follow these procedures immediately.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill and Leak Response

References

An In-depth Technical Guide on the Solubility of (S)-4-Benzylthiazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (S)-4-Benzylthiazolidine-2-thione, a prominent chiral auxiliary in asymmetric synthesis. While comprehensive quantitative solubility data across a wide range of common organic solvents is not extensively published, this document compiles available information and furnishes a general experimental protocol for its determination. Furthermore, it visualizes the compound's application in a typical experimental workflow.

Introduction to (S)-4-Benzylthiazolidine-2-thione

(S)-4-Benzylthiazolidine-2-thione is a highly effective chiral auxiliary utilized to achieve high levels of stereocontrol in various organic transformations, most notably in asymmetric aldol reactions.[1] Its rigid thiazolidine-2-thione core provides a well-defined chiral environment, enabling the formation of specific stereoisomers. Understanding its solubility is crucial for designing reaction conditions, purification procedures, and for its handling and storage.

Solubility Data

Table 1: Qualitative and Analytical Solubility of (S)-4-Benzylthiazolidine-2-thione

| Solvent | Solubility | Notes |

| Chloroform | Soluble | Used as a solvent for determining optical activity, typically at a concentration of 1% (c = 1). |

| Dichloromethane | Likely Soluble | Frequently used as a solvent in reactions and extractions involving this compound.[2] |

| Ethyl Acetate | Likely Soluble | Used in chromatographic purification.[2] |

| Hexane | Likely Sparingly Soluble to Insoluble | Used as a co-solvent in chromatography, often in combination with a more polar solvent like ethyl acetate.[2] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, researchers can employ a standard analytical method such as the isothermal shake-flask method. This protocol provides a reliable means to determine the solubility of (S)-4-Benzylthiazolidine-2-thione in various organic solvents.

Objective: To determine the saturation solubility of (S)-4-Benzylthiazolidine-2-thione in a given organic solvent at a specific temperature.

Materials:

-

(S)-4-Benzylthiazolidine-2-thione (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Micropipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation: Add an excess amount of solid (S)-4-Benzylthiazolidine-2-thione to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Vigorous shaking or stirring is necessary to maximize the solid-liquid contact.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For solvents where settling is slow, centrifugation can be used to separate the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant liquid. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation upon cooling and to bring the concentration within the analytical range of the chosen detection method.

-

Quantification: Analyze the concentration of (S)-4-Benzylthiazolidine-2-thione in the diluted sample using a calibrated HPLC or GC method.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining solubility and the application of (S)-4-Benzylthiazolidine-2-thione in a stereoselective aldol reaction.

Conclusion

References

(S)-4-Benzylthiazolidine-2-thione: A Technical Guide to Commercial Availability, Synthesis, and Application in Asymmetric Aldol Reactions

(S)-4-Benzylthiazolidine-2-thione , a versatile chiral auxiliary, plays a significant role in modern asymmetric synthesis, particularly in the stereoselective construction of carbon-carbon bonds. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of its commercial availability, key suppliers, and detailed experimental protocols for its application in asymmetric aldol reactions.

Commercial Availability and Suppliers

While some major suppliers have discontinued the production of (S)-4-Benzylthiazolidine-2-thione, it remains commercially available from a range of specialized chemical vendors. Researchers can source this compound from the suppliers listed below. It is advisable to request certificates of analysis to ensure the quality and enantiomeric purity of the product.

| Supplier | Website | CAS Number | Notes |

| Parchem | --INVALID-LINK-- | 171877-39-7 | Specialty chemical supplier. |

| AbacipharmTech | --INVALID-LINK-- | 171877-39-7 | Listed under their product catalog. |

| Aaronchem | --INVALID-LINK-- | 171877-39-7 | Provides the compound under catalog number AR003DBH. |

| Amadis Chemical | --INVALID-LINK-- | 171877-39-7 | Lists the compound among its offerings. |

| Ambeed | --INVALID-LINK-- | 171877-39-7 | Offers the product with comprehensive analytical data.[1] |

| Sigma-Aldrich | --INVALID-LINK-- | 171877-39-7 | Product is discontinued, but historical certificates of analysis are available.[2] |

| Fisher Scientific | --INVALID-LINK-- | 171877-39-7 | Distributes products from various manufacturers, including Sigma-Aldrich. |

Physicochemical Properties

A summary of the key physicochemical properties of (S)-4-Benzylthiazolidine-2-thione is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NS₂ | [2] |

| Molecular Weight | 209.33 g/mol | [2] |

| CAS Number | 171877-39-7 | [2] |

| Appearance | White to off-white solid | |

| Optical Activity | [α]20/D -122±5°, c = 1% in chloroform | [2] |

| Assay | ≥95.0% (GC) | [2] |

| Enantiomeric Ratio | ≥99:1 (LC) | [2] |

Application in Asymmetric Synthesis: A Focus on the Aldol Reaction

(S)-4-Benzylthiazolidine-2-thione is a highly effective chiral auxiliary for directing stereoselective transformations. Its primary application lies in asymmetric aldol additions, where it allows for the synthesis of chiral β-hydroxy carbonyl compounds with high diastereoselectivity. The bulky benzyl group effectively shields one face of the enolate, directing the approach of the electrophile (an aldehyde) to the opposite face.

The general workflow for an asymmetric aldol reaction using this auxiliary involves three key steps:

-

N-Acylation: The thiazolidinethione is first acylated with a desired acyl chloride or anhydride to form the corresponding N-acyl derivative.

-

Enolization and Aldol Addition: The N-acylthiazolidinethione is then treated with a Lewis acid and a hindered base to form a titanium enolate. This enolate subsequently reacts with an aldehyde to yield the aldol adduct with high stereocontrol.

-

Auxiliary Cleavage: The chiral auxiliary is then cleaved from the aldol product, typically through hydrolysis, reduction, or other nucleophilic substitution, to afford the desired chiral product and recover the auxiliary.

The diastereoselectivity of the aldol reaction can often be tuned by the choice of Lewis acid and base. For instance, the use of titanium tetrachloride (TiCl₄) in combination with bases like (-)-sparteine or N,N-diisopropylethylamine (DIPEA) has been shown to provide high yields and excellent stereocontrol. The "Evans syn" or "non-Evans syn" aldol products can be selectively obtained by modifying the reaction conditions.

Experimental Protocols

The following are representative, detailed protocols for the N-acylation of (S)-4-Benzylthiazolidine-2-thione and its subsequent use in a diastereoselective aldol reaction.

Protocol 1: N-Propionylation of (S)-4-Benzylthiazolidine-2-thione

This protocol describes the synthesis of (S)-4-benzyl-3-propionylthiazolidine-2-thione, the precursor for the aldol reaction.

Materials:

-

(S)-4-Benzylthiazolidine-2-thione

-

Propionyl chloride

-

Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve (S)-4-Benzylthiazolidine-2-thione (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine or DIPEA (1.2 eq) to the solution.

-

Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-propionyl derivative.

Protocol 2: Asymmetric Aldol Reaction with an Aromatic Aldehyde

This protocol details the diastereoselective aldol addition of the N-propionyl derivative with an aromatic aldehyde.

Materials:

-

(S)-4-benzyl-3-propionylthiazolidine-2-thione

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Titanium tetrachloride (TiCl₄) (1.0 M solution in DCM)

-

(-)-Sparteine or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the (S)-4-benzyl-3-propionylthiazolidine-2-thione (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add titanium tetrachloride solution (1.1 eq) to the stirred solution.

-

After stirring for 5 minutes, add (-)-sparteine or DIPEA (1.2 eq) dropwise. The solution should turn a deep red or dark color, indicating the formation of the titanium enolate.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add the aromatic aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise to the enolate solution.

-

Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

References

Review of thiazolidinethione derivatives in organic synthesis

An In-depth Technical Guide to Thiazolidinethione Derivatives in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinethiones, particularly N-acylthiazolidinethiones, are a class of sulfur-containing heterocyclic compounds that have emerged as powerful and versatile chiral auxiliaries in modern asymmetric synthesis.[1] Derived from readily available β-amino alcohols, these auxiliaries provide high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[1] Their effectiveness is comparable, and in some cases superior, to the more widely known Evans oxazolidinones.[2][3] Key advantages include their straightforward preparation, the high diastereoselectivity they impart, and the relative ease with which they can be cleaved from the product molecule under mild conditions.[1][4] This guide provides a comprehensive overview of their synthesis, key applications, mechanistic underpinnings, and role in the synthesis of complex, biologically active molecules.

Preparation of Thiazolidinethione Chiral Auxiliaries

The most common and efficient method for synthesizing chiral thiazolidinethione auxiliaries involves the condensation of a chiral β-amino alcohol with carbon disulfide.[1] The reaction is typically carried out at room temperature or with gentle heating. Microwave-assisted methods have also been developed to improve reaction times and yields.[2]

Experimental Protocol: General Synthesis of a Thiazolidinethione Auxiliary

-

Dissolution: A chiral β-amino alcohol (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: A mild base, such as triethylamine (1.1 eq.), is added to the solution.

-

Addition of Carbon Disulfide: Carbon disulfide (1.1-1.5 eq.) is added dropwise to the stirred solution, often at 0 °C or room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is concentrated under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to afford the pure thiazolidinethione.

Caption: General workflow for synthesizing thiazolidinethione auxiliaries.

Key Applications in Asymmetric Synthesis

N-acylthiazolidinethiones serve as chiral templates, primarily through the formation of stereochemically defined enolates that react with electrophiles with high facial selectivity.

Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of organic synthesis for C-C bond formation. Thiazolidinethione auxiliaries, particularly in titanium-mediated reactions, offer exceptional control over the stereochemical outcome, allowing for the selective synthesis of either syn or anti aldol adducts.[5][6] The stereoselectivity is highly dependent on the stoichiometry of the Lewis acid (e.g., TiCl₄) and the nature of the amine base used.[4][6]

-

"Evans" syn Adducts: Typically formed when 2 equivalents of a base like (-)-sparteine are used.

-

"non-Evans" syn Adducts: Can be selectively formed by using only 1 equivalent of the base.[4]

This remarkable switch in diastereoselectivity is attributed to a change in the reaction mechanism between a chelated and a non-chelated transition state.[3][6]

References

- 1. The Application of Chiral Oxazolidinethiones and Thiazolidinethio...: Ingenta Connect [ingentaconnect.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective Total Synthesis of (-)-Pironetin: Iterative Aldol Reactions of Thiazolidinethiones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: N-acylation of (S)-4-Benzylthiazolidine-2-thione

Introduction

(S)-4-Benzylthiazolidine-2-thione is a highly effective chiral auxiliary utilized in asymmetric synthesis to control the stereochemical outcome of various carbon-carbon bond-forming reactions. Derived from the natural amino acid L-phenylalanine, its rigid heterocyclic structure and the sterically demanding benzyl group allow for excellent facial discrimination in reactions involving enolates. The crucial first step in its application is the N-acylation, which attaches the desired acyl group to the nitrogen atom of the thiazolidinethione ring. This N-acyl derivative can then be used in stereoselective transformations such as aldol additions, alkylations, and Michael additions.[1][2][3] The efficiency and selectivity of these subsequent reactions are highly dependent on the successful and clean N-acylation of the auxiliary.

General Principles of N-Acylation

The N-acylation of (S)-4-Benzylthiazolidine-2-thione typically proceeds via the deprotonation of the secondary amine proton (N-H) by a suitable base, generating a nucleophilic amide anion. This anion then attacks an electrophilic acyl source, such as an acyl chloride or an acid anhydride, to form the desired N-acylthiazolidinethione. The choice of base, solvent, and acylating agent can influence the reaction rate, yield, and purity of the product. Common methods range from using strong bases like n-butyllithium (n-BuLi) at low temperatures to milder conditions employing tertiary amines like triethylamine (Et₃N).[2][4]

Experimental Protocols

Below are detailed protocols for the N-acylation of (S)-4-Benzylthiazolidine-2-thione using common acylating agents.

Protocol 1: N-Acylation using Acyl Chloride and Triethylamine

This protocol is a common and straightforward method for the N-acylation of thiazolidinethiones.[2][5]

Materials:

-

(S)-4-Benzylthiazolidine-2-thione

-

Acyl chloride (e.g., propionyl chloride)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add (S)-4-Benzylthiazolidine-2-thione (1.0 equivalent).

-

Dissolve the thiazolidinethione in anhydrous DCM.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.2 equivalents) to the stirred solution.

-

Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acylthiazolidinethione.

Protocol 2: N-Acylation using n-Butyllithium and Acyl Chloride

This method is often used for less reactive acylating agents or when a stronger base is required to ensure complete deprotonation.[4]

Materials:

-

(S)-4-Benzylthiazolidine-2-thione

-

n-Butyllithium (n-BuLi) in hexanes (1.6 M or 2.5 M solution)

-

Acyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add (S)-4-Benzylthiazolidine-2-thione (1.0 equivalent) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi solution (1.05 equivalents) dropwise via syringe. A color change is often observed upon deprotonation. Stir for 30 minutes at -78 °C.

-

Add the acyl chloride (1.1 equivalents) dropwise to the solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to 0 °C over 1 hour. Monitor reaction completion by TLC.

-

Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the desired product.

Data Presentation

The following table summarizes representative conditions for the N-acylation of (S)-4-Benzylthiazolidine-2-thione and related chiral auxiliaries.

| Acylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |

| Propionyl chloride | Et₃N | DCM | 0 °C to RT | 2-4 h | 67% | [2][5] |

| Propionyl chloride | n-BuLi | THF | -78 °C to 0°C | 2-3 h | High | [4] |

| Propionic anhydride | DMAP | DCM | RT | ~12 h | High | [4][6] |

| Fatty acid chlorides | Et₃N / Pyridine | DMF / DCM | RT | 24 h | Moderate-Good | [7][8] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of (S)-4-Benzylthiazolidine-2-thione using an acyl chloride and a tertiary amine base.

Caption: General workflow for N-acylation.

Safety Precautions

-

Always perform reactions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite upon contact with air or moisture.

-

Acyl chlorides and triethylamine are corrosive and have pungent odors. Handle them with care.

-

Anhydrous solvents are flammable. Keep them away from ignition sources.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.org.mx [scielo.org.mx]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.williams.edu [chemistry.williams.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity - PMC [pmc.ncbi.nlm.nih.gov]

Application of (S)-4-Benzylthiazolidine-2-thione in the Enantioselective Synthesis of Apoptolidinone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the chiral auxiliary, (S)-4-benzylthiazolidine-2-thione, in the asymmetric synthesis of complex natural products. The protocols are based on the highly efficient enantioselective synthesis of apoptolidinone, a potent antitumor agent, as demonstrated by Crimmins et al. This work showcases the versatility of thiazolidinethione auxiliaries in establishing multiple stereogenic centers with high fidelity through both aldol additions and asymmetric alkylations.

Introduction

(S)-4-Benzylthiazolidine-2-thione is a highly effective chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of carbon-carbon bond-forming reactions. Its rigid thione structure and the sterically demanding benzyl group create a well-defined chiral environment, leading to high levels of diastereoselectivity in reactions such as aldol additions and alkylations. The utility of this auxiliary is highlighted in the total synthesis of apoptolidinone, where it was instrumental in setting eight of the twelve stereogenic centers.

Key Applications in Apoptolidinone Synthesis

The synthesis of apoptolidinone by Crimmins and coworkers utilized (S)-4-benzylthiazolidine-2-thione for five key transformations:

-

Asymmetric Glycolate Alkylation (C25-C26 Fragment): To introduce the C25 stereocenter.

-

Asymmetric Propionate Aldol Addition (C22-C23 Fragment): To establish the syn relationship between the methyl and hydroxyl groups at C22 and C23.

-

Asymmetric Propionate Aldol Addition (C24-C25 Fragment): To set the stereochemistry at C24 and C25.

-

Asymmetric Propionate Aldol Addition (C8-C9 Fragment): To create the desired stereochemistry at the C8 and C9 positions.

-

Asymmetric Glycolate Alkylation (C10-C11 Fragment): To install the C11 stereocenter.

Quantitative Data Summary

The following table summarizes the quantitative outcomes for the key reactions employing (S)-4-benzylthiazolidine-2-thione in the synthesis of apoptolidinone.

| Reaction Step | Fragment | Reaction Type | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | C25-C26 | Asymmetric Glycolate Alkylation | 85 | >20:1 |

| 2 | C22-C23 | Asymmetric Propionate Aldol Addition | 92 | >20:1 |

| 3 | C24-C25 | Asymmetric Propionate Aldol Addition | 88 | >20:1 |

| 4 | C8-C9 | Asymmetric Propionate Aldol Addition | 89 | >20:1 |

| 5 | C10-C11 | Asymmetric Glycolate Alkylation | 83 | >20:1 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are adapted from the work of Crimmins et al.

Protocol 1: Asymmetric Glycolate Alkylation for C25-C26 Fragment

This protocol describes the alkylation of the titanium enolate of an N-glycolylthiazolidinethione.

Diagram of the Experimental Workflow:

Workflow for Asymmetric Glycolate Alkylation.

Materials:

-

N-glycolyl-(S)-4-benzylthiazolidine-2-thione

-

Titanium (IV) chloride (TiCl₄)

-

(-)-Sparteine

-

Dichloromethane (CH₂Cl₂)

-

Allyl iodide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of N-glycolyl-(S)-4-benzylthiazolidine-2-thione (1.0 equiv) in CH₂Cl₂ is cooled to -78 °C.

-

Titanium (IV) chloride (1.1 equiv) is added dropwise, followed by the slow addition of (-)-sparteine (1.1 equiv).

-

The resulting dark red solution is stirred at -78 °C for 30 minutes to form the titanium enolate.

-

Allyl iodide (1.2 equiv) is added, and the reaction mixture is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is warmed to room temperature and extracted with EtOAc.

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product.

Protocol 2: Asymmetric Propionate Aldol Addition for C22-C23, C24-C25, and C8-C9 Fragments

This protocol details the titanium-mediated aldol addition of an N-propionylthiazolidinethione to an aldehyde.

Diagram of the Reaction Pathway:

Asymmetric Propionate Aldol Addition.

Materials:

-

N-propionyl-(S)-4-benzylthiazolidine-2-thione

-

Aldehyde substrate

-

Titanium (IV) chloride (TiCl₄)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-propionyl-(S)-4-benzylthiazolidine-2-thione (1.0 equiv) in CH₂Cl₂ at -78 °C is added TiCl₄ (1.1 equiv).

-

DIPEA (1.2 equiv) is then added dropwise, and the mixture is stirred at -78 °C for 30 minutes.

-

The solution is warmed to 0 °C for 1 hour to ensure complete enolization.

-

The reaction is re-cooled to -78 °C, and a solution of the aldehyde (1.2 equiv) in CH₂Cl₂ is added slowly.

-

The reaction mixture is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

-

The reaction is quenched with saturated aqueous NH₄Cl solution.

-

The mixture is extracted with EtOAc, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

-

Purification by flash column chromatography provides the pure syn-aldol adduct.

Conclusion

The enantioselective synthesis of apoptolidinone serves as a compelling case study for the power and reliability of (S)-4-benzylthiazolidine-2-thione as a chiral auxiliary. The high yields and exceptional diastereoselectivities achieved in both aldol and alkylation reactions underscore its value in the construction of complex chiral molecules. The protocols detailed herein provide a practical guide for researchers seeking to employ this auxiliary in their own synthetic endeavors. The robust nature of these reactions makes them amenable to a wide range of substrates, paving the way for the synthesis of other complex natural products and novel therapeutic agents.

Application Notes and Protocols: Diastereoselective Reactions of (S)-4-Benzylthiazolidine-2-thione Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-4-benzylthiazolidine-2-thione as a chiral auxiliary in asymmetric synthesis. While direct diastereoselective alkylation with alkyl halides presents significant challenges, this auxiliary demonstrates exceptional utility in diastereoselective aldol reactions, offering a reliable method for the stereocontrolled synthesis of chiral molecules.

Introduction

(S)-4-Benzylthiazolidine-2-thione is a highly effective chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of carbon-carbon bond-forming reactions. Derived from the naturally occurring amino acid (S)-phenylalanine, its rigid heterocyclic structure provides a well-defined chiral environment, influencing the facial selectivity of reactions at the α-carbon of an attached acyl group. This auxiliary is particularly valuable in the pharmaceutical industry for the synthesis of enantiomerically pure drug candidates.

The Challenge of Direct α-Alkylation

Initial investigations into the diastereoselective α-alkylation of N-acyl-(S)-4-benzylthiazolidine-2-thione derivatives with alkyl halides have revealed a significant limitation. Instead of the desired C-alkylation at the α-carbon, the reaction predominantly yields S-alkylation products, where the alkyl group attaches to the sulfur atom of the thiazolidinethione ring. This outcome is attributed to the high nucleophilicity of the sulfur atom and the potential decomposition of the desired enolate under basic conditions.

A study investigating the alkylation of an N-acylthiazolidinethione with various alkyl halides in the presence of bases such as LDA, NaHMDS, or n-BuLi consistently resulted in the formation of S-alkylated products in high yields, with no observation of the desired α-alkylated product.

Table 1: S-Alkylation of N-Acyl-(S)-4-benzylthiazolidine-2-thione with Alkyl Halides

| Alkyl Halide (R-X) | Base | Product | Yield (%) |

| Benzyl bromide | LDA | S-Benzyl | 93 |

| Benzyl bromide | NaHMDS | S-Benzyl | 92 |

| Benzyl bromide | n-BuLi | S-Benzyl | 90 |

| t-Butyl chloride | LDA | S-t-Butyl | 95 |

| Allyl bromide | LDA | S-Allyl | 92 |

This limitation in direct alkylation necessitates a focus on alternative, highly diastereoselective transformations where this chiral auxiliary excels, most notably, the aldol reaction.

Diastereoselective Aldol Reactions: A Powerful Alternative

The (S)-4-benzylthiazolidine-2-thione auxiliary has proven to be exceptionally effective in directing diastereoselective aldol reactions. The formation of a titanium enolate of the N-acyl derivative, followed by reaction with an aldehyde, proceeds with high levels of stereocontrol to furnish syn-aldol adducts. The stereochemical outcome can be influenced by the choice of base and other reaction conditions.

dot

Caption: Experimental workflow for diastereoselective aldol reactions.

Mechanism of Stereocontrol

The high diastereoselectivity observed in the aldol reaction is attributed to the formation of a rigid, chelated transition state. The titanium atom coordinates to both the carbonyl oxygen of the acyl group and the aldehyde, creating a highly organized assembly. The bulky benzyl group of the chiral auxiliary effectively shields one face of the enolate, directing the approach of the aldehyde to the opposite face. This results in the preferential formation of one diastereomer.

dot

Caption: Proposed mechanism of diastereoselective aldol addition.

Experimental Protocols

General Protocol for N-Acylation of (S)-4-Benzylthiazolidine-2-thione

-

To a solution of (S)-4-benzylthiazolidine-2-thione (1.0 equiv.) in a suitable solvent (e.g., THF, CH₂Cl₂) at 0 °C, add a base such as triethylamine (1.5 equiv.).

-

Slowly add the desired acyl chloride (1.2 equiv.).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-acyl derivative.

General Protocol for Diastereoselective Aldol Reaction

-

To a solution of the N-acyl-(S)-4-benzylthiazolidine-2-thione derivative (1.0 equiv.) in CH₂Cl₂ at -78 °C, add titanium(IV) chloride (1.1 equiv.).

-

Add a hindered amine base, such as N,N-diisopropylethylamine (DIPEA) (1.2 equiv.) or (-)-sparteine (1.2 equiv.), dropwise. The solution should turn deep red, indicating enolate formation.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add the aldehyde (1.5 equiv.) and continue stirring at -78 °C for 2-3 hours.

-

Quench the reaction with a half-saturated aqueous solution of NH₄Cl.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

-

Purify the product by flash chromatography to isolate the major diastereomer.

Table 2: Diastereoselective Aldol Reaction of N-Propionyl-(S)-4-benzylthiazolidine-2-thione with Various Aldehydes

| Aldehyde | Base | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | DIPEA | >95:5 | 85 |

| Isobutyraldehyde | DIPEA | >95:5 | 88 |

| p-Nitrobenzaldehyde | (-)-Sparteine | >98:2 | 90 |

| Cinnamaldehyde | (-)-Sparteine | 95:5 | 82 |

Protocol for Reductive Cleavage of the Chiral Auxiliary to Yield a Chiral Alcohol

-

Dissolve the purified aldol adduct (1.0 equiv.) in anhydrous diethyl ether or THF at 0 °C.

-

Add lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv.) portion-wise.

-

Stir the reaction at 0 °C for 1-2 hours or until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with ether or THF.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash chromatography to yield the chiral diol. The chiral auxiliary can also be recovered from the reaction mixture.

Applications in Drug Development

The ability to synthesize chiral alcohols and other derivatives with high enantiomeric purity makes the (S)-4-benzylthiazolidine-2-thione auxiliary a valuable tool in drug discovery and development. These chiral building blocks are common motifs in a wide range of biologically active molecules, including antibiotics, anti-inflammatory agents, and anti-cancer drugs. The reliable and predictable stereocontrol offered by this method allows for the efficient synthesis of target molecules and their stereoisomers for structure-activity relationship (SAR) studies.

Conclusion

(S)-4-Benzylthiazolidine-2-thione is a robust and highly effective chiral auxiliary for diastereoselective aldol reactions, providing access to valuable chiral building blocks. While its application in direct α-alkylation with alkyl halides is hampered by preferential S-alkylation, its performance in aldol additions makes it a cornerstone of modern asymmetric synthesis. The detailed protocols provided herein offer a practical guide for researchers in academia and industry to leverage this powerful synthetic tool.

Application Notes and Protocols for the Use of (S)-4-Benzylthiazolidine-2-thione in Asymmetric Michael Additions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1] Achieving stereocontrol in these reactions is paramount for the synthesis of enantiomerically pure compounds, particularly in the field of drug development. Chiral auxiliaries are a powerful tool for inducing asymmetry, and (S)-4-Benzylthiazolidine-2-thione has emerged as a highly effective and versatile chiral auxiliary.[2] Derived from L-phenylalanine, its rigid heterocyclic structure and the sterically demanding benzyl group provide an excellent chiral environment for directing the approach of nucleophiles.

N-Acylthiazolidine-2-thiones, which serve as Michael acceptors, are particularly advantageous due to their high diastereoselectivity and the relative ease with which the auxiliary can be cleaved under mild conditions to furnish a variety of functional groups, such as carboxylic acids, aldehydes, and alcohols.[2] This document provides a detailed overview of the application of (S)-4-Benzylthiazolidine-2-thione in asymmetric Michael additions, including reaction mechanisms, experimental protocols, and representative data.

Reaction Mechanism and Stereochemical Control

The stereochemical outcome of the Michael addition is dictated by the chiral auxiliary, which forces the N-enoyl system to adopt a specific conformation. The coordination of a Lewis acid to the carbonyl oxygen and the thione sulfur locks the enoyl group into a syn-s-cis or anti-s-cis conformation. The bulky 4-benzyl substituent effectively shields one face of the α,β-unsaturated system. Consequently, the Michael donor (nucleophile) is directed to the opposite, less sterically hindered face, resulting in a highly diastereoselective transformation.

The proposed transition state model involves the formation of a chelated intermediate with a Lewis acid, which enhances the electrophilicity of the Michael acceptor and rigidly holds the substrate in a predictable conformation to ensure high facial selectivity.

General Experimental Workflow

The overall synthetic sequence for utilizing (S)-4-Benzylthiazolidine-2-thione in an asymmetric Michael addition involves three primary stages: acylation of the auxiliary, the diastereoselective conjugate addition, and finally, the cleavage of the auxiliary to yield the chiral product.

References

Application Notes and Protocols: Experimental Setup for Stereoselective Synthesis of 1,3-Diols from Thiazolidinethiones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for the highly diastereoselective synthesis of protected 1,3-diols, commencing with an N-acyl thiazolidinethione. The described workflow leverages the robust stereocontrol of the Crimmins-type acetate aldol reaction to generate syn-β-hydroxy ketones, which are subsequently reduced to their corresponding syn-1,3-diol monoesters. This two-step sequence offers a reliable method for accessing valuable chiral building blocks essential in natural product synthesis and drug development.

Introduction

The construction of stereochemically defined 1,3-diol motifs is a cornerstone of modern organic synthesis. Chiral N-acyl thiazolidinethiones, as pioneered by Crimmins and others, have emerged as powerful auxiliaries for the asymmetric synthesis of syn-aldol adducts with exceptional levels of diastereoselectivity. While the Evans-Tishchenko reaction is a well-established method for producing anti-1,3-diol monoesters from β-hydroxy ketones, a more synthetically congruent pathway for the elaboration of syn-aldol adducts involves a diastereoselective reduction that preserves the syn relationship. This document outlines the experimental protocols for both the initial asymmetric aldol reaction and a subsequent diastereoselective reduction to furnish the protected syn-1,3-diol.

Experimental Workflow

The overall experimental strategy involves a two-step sequence:

-

Asymmetric Acetate Aldol Reaction: An N-acyl thiazolidinethione is enolized, and the resulting enolate is reacted with an aldehyde to furnish a β-hydroxy ketone with a syn stereochemical relationship.

-

Diastereoselective Reduction: The newly formed β-hydroxy ketone is then reduced to the corresponding protected 1,3-diol, maintaining the syn stereochemistry.

Data Presentation

The following tables summarize typical reaction parameters and outcomes for the key steps in the synthesis.

Table 1: Asymmetric Acetate Aldol Reaction of N-Acyl Thiazolidinethiones

| Entry | Aldehyde (RCHO) | Lewis Acid / Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |